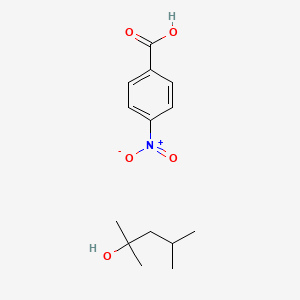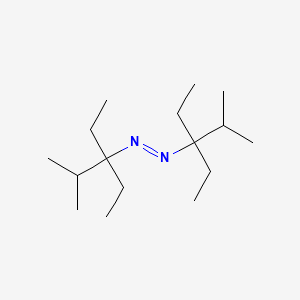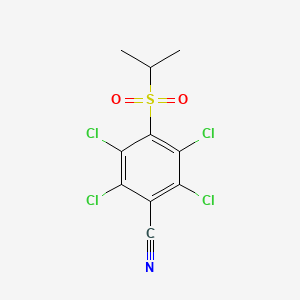
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C10H6Cl4NO2S. This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a sulfonyl group attached to an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-isopropylbenzonitrile with chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the tetrachloro substitution . The sulfonyl group is then introduced using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors and sulfonation units to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
化学反应分析
Types of Reactions
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine and sulfonyl groups, the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Chlorine gas, sulfuryl chloride.
Sulfonation: Chlorosulfonic acid, sulfonyl chlorides.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Amines: Reduction of the nitrile group yields amines.
科学研究应用
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. The chlorine atoms contribute to the compound’s reactivity and stability by influencing the electron density on the aromatic ring .
相似化合物的比较
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the tetrachloro substitution.
Benzonitrile, 4-(1-methylethyl)-: Similar structure but lacks the sulfonyl group.
Uniqueness
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of its tetrachloro substitution and the presence of both nitrile and sulfonyl functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
56916-62-2 |
|---|---|
分子式 |
C10H7Cl4NO2S |
分子量 |
347.0 g/mol |
IUPAC 名称 |
2,3,5,6-tetrachloro-4-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H7Cl4NO2S/c1-4(2)18(16,17)10-8(13)6(11)5(3-15)7(12)9(10)14/h4H,1-2H3 |
InChI 键 |
GGTVKEBYBCEUQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



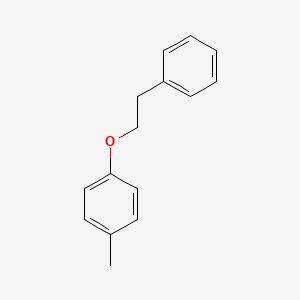

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

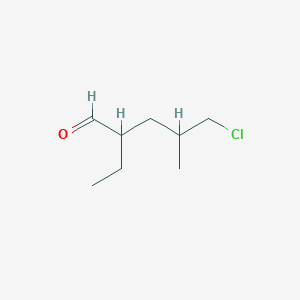

![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)
